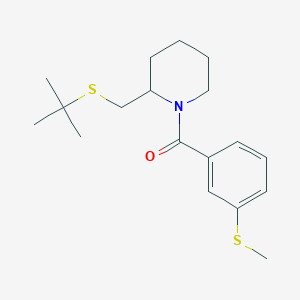
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains tert-butylthio and methylthio groups, which are sulfur-containing substituents often found in organic chemistry.
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, a common feature in many pharmaceuticals . The tert-butylthio and methylthio groups are sulfur-containing substituents that can influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives often have high solubility in polar solvents due to the presence of the polar piperidine ring .科学的研究の応用
Thermal, Optical, and Structural Studies
The synthesis and characterization of compounds with similar structural features, such as piperidine rings and substituted phenyl groups, have been extensively studied for their thermal stability, optical properties, and crystal structures. For instance, Karthik et al. (2021) synthesized a compound through a substitution reaction and characterized it using various spectroscopic techniques. The structure exhibited both inter and intra-molecular hydrogen bonds, contributing to its stability. The thermal properties were evaluated using thermogravimetric analysis, revealing stability in a specific temperature range, highlighting the compound's potential for materials science applications Karthik et al., 2021.
Catalytic Applications
In the realm of catalysis, Dönges et al. (2014) explored the use of piperidine complexes as catalysts for oxidative cyclization of alkenols, indicating the potential of such structures in facilitating chemical transformations. The study demonstrated the compound's ability to act as a Lewis acid, catalyzing the cyclization with high efficiency, which could be valuable in synthetic organic chemistry and industrial applications Dönges et al., 2014.
Anticancer Research
Research into the anticancer properties of piperidine derivatives shows promising results. Vinaya et al. (2011) synthesized several piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells. Compounds with specific substituents showed potent activity, suggesting the potential for developing new anticancer agents based on piperidine structures. This work underscores the importance of structural modifications to enhance biological activity and specificity Vinaya et al., 2011.
Synthetic Methodologies
The development of new synthetic routes for piperidine-based compounds is crucial for expanding their applications in various fields. Research by Rui (2010) detailed a synthesis approach for a related compound, showcasing the potential for efficient and scalable production methods. This work not only provides insights into the chemical synthesis of complex molecules but also highlights the versatility of piperidine as a core structure for further chemical exploration Rui, 2010.
作用機序
特性
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NOS2/c1-18(2,3)22-13-15-9-5-6-11-19(15)17(20)14-8-7-10-16(12-14)21-4/h7-8,10,12,15H,5-6,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAVPDPFEQULRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)

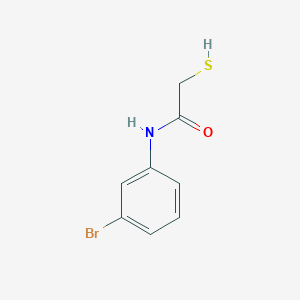

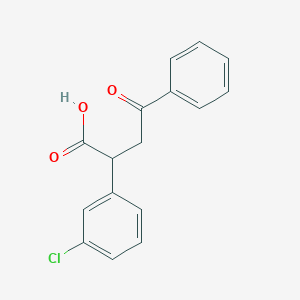
![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)
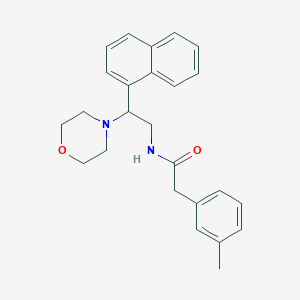
![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)

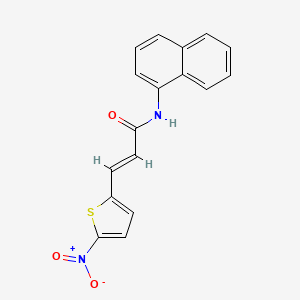
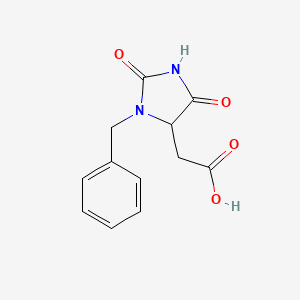
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)